Methyl 4-(((tert-butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylate
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Overview
Description
Methyl 4-(((tert-butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylate is a complex organic compound that belongs to the class of chroman derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a dimethylchroman moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((tert-butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for a more efficient, versatile, and sustainable synthesis process compared to traditional batch methods . The use of flow microreactors can enhance the reaction rates and improve the overall yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((tert-butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom or the Boc group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 4-(((tert-butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(((tert-butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylate involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the amino group, allowing for selective reactions at other sites. The fluorine atom and chroman moiety contribute to the compound’s stability and reactivity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-((tert-butoxycarbonyl)azetidin-3-yl)-1,3-selenazole-5-carboxylate: This compound also contains a Boc-protected amino group and is used in similar research applications.
4-(((tert-butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid: Another Boc-protected compound with different structural features.
Uniqueness
Methyl 4-(((tert-butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylate is unique due to its combination of a fluorine atom, a chroman moiety, and a Boc-protected amino group. This unique structure imparts specific chemical properties and reactivity that are valuable in various scientific research applications.
Properties
Molecular Formula |
C19H26FNO5 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
methyl 6-fluoro-2,2-dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3,4-dihydrochromene-8-carboxylate |
InChI |
InChI=1S/C19H26FNO5/c1-18(2,3)26-17(23)21-10-11-9-19(4,5)25-15-13(11)7-12(20)8-14(15)16(22)24-6/h7-8,11H,9-10H2,1-6H3,(H,21,23) |
InChI Key |
QHXKSEFUUMKJFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(O1)C(=CC(=C2)F)C(=O)OC)CNC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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